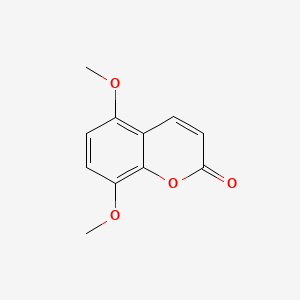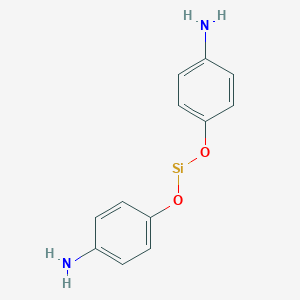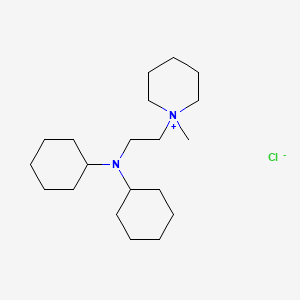
5,8-Dimethoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its presence in various plants and its potential biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,8-Dimethoxycoumarin can be synthesized through several methods. One common approach involves the use of dimethoxysalicylaldehyde as a starting material. The synthesis typically involves the reaction of dimethoxysalicylaldehyde with a phosphorane reagent in N,N-diethylaniline under reflux conditions . This method yields this compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the coumarin ring, potentially leading to dihydrocoumarins.
Substitution: Substitution reactions can introduce different functional groups into the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated coumarins, while reduction can produce dihydrocoumarins.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of pharmaceuticals and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with 5-HT3 receptors and monoamines, which play a role in its analgesic and antiallodynic effects.
Pathways Involved: The compound can modulate neurotransmitter levels, such as serotonin and dopamine, and influence inflammatory pathways by reducing TNF-α levels.
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethoxycoumarin: Known for its renoprotective effects and potential in treating acute renal failure.
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin): Exhibits various biological activities and is found in several plant species.
Uniqueness of 5,8-Dimethoxycoumarin: this compound stands out due to its specific biological activities, particularly its potential in cancer therapy and its ability to modulate insulin and amylin secretion. Its unique interaction with molecular targets like 5-HT3 receptors further distinguishes it from other coumarins.
Eigenschaften
CAS-Nummer |
57585-52-1 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
YITSCFOPPAUZLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=O)OC2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)



![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)

